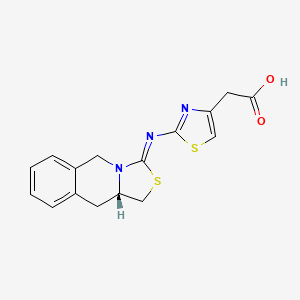

4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-, also known as 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-, is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Thiazoleacetic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. The specific compound "4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-" is a complex structure that combines thiazole and isoquinoline moieties. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The compound under consideration features a thiazole ring fused with an isoquinoline structure. This unique combination is known to enhance biological activity due to the electronic and steric properties imparted by the heterocyclic rings.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, various thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy. In particular, derivatives with a 1,3,4-thiadiazole moiety have demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 32 | |

| Compound B | E. coli | 42 | |

| Compound C | Pseudomonas aeruginosa | 28 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Notably, compounds featuring the thiazole scaffold have shown activity against various cancer cell lines. For example, certain derivatives demonstrated significant inhibition of leukemia cell lines with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly affect anticancer efficacy.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | CCRF-CEM | 0.73 | |

| Compound E | HL-60 | 0.58 | |

| Compound F | MOLT-4 | 0.76 |

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of thiazole derivatives in isolated rat heart models. These studies indicated that certain derivatives could increase developed tension without significantly altering heart rate or vascular resistance, suggesting potential applications in cardiovascular therapeutics .

Table 3: Cardiovascular Effects of Thiazole Derivatives

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A derivative was tested in vitro against a panel of cancer cell lines and exhibited selective cytotoxicity towards leukemia cells while sparing normal cells.

- Case Study on Antimicrobial Efficacy : A series of thiazole compounds were synthesized and evaluated for their antimicrobial properties against multi-drug resistant bacterial strains, showing promising results that warrant further investigation.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Recent studies have indicated that derivatives of thiazole acetic acid exhibit significant cardiovascular activity. For instance, a study involving isolated rat hearts demonstrated that several new synthetic derivatives of thiazole acetic acid could enhance developed tension and heart rate when administered alongside adrenaline. The derivatives SMVA-35, SMVA-40, SMVA-41, and SMVA-42 were particularly effective in increasing developed tension without affecting heart rate significantly .

Table 1: Effects of Thiazole Acetic Acid Derivatives on Isolated Rat Hearts

| Derivative | Change in Developed Tension | Statistical Significance |

|---|---|---|

| SMVA-35 | Increased | p < 0.01 |

| SMVA-40 | Increased | p < 0.01 |

| SMVA-41 | Increased | p < 0.01 |

| SMVA-42 | Increased | p < 0.01 |

| SMVA-10 | No significant change | Not significant |

Anticancer Activity

Thiazole-containing compounds have been reported to possess anticancer properties. Various studies highlight the effectiveness of these compounds against different cancer cell lines. The structural modifications in thiazole derivatives play a crucial role in enhancing their pharmacological activities against cancer cells .

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activities. They have been tested against various pathogens and exhibited effective inhibition of bacterial growth. This makes them potential candidates for developing new antimicrobial agents .

Electrochemical Sensors

4-Thiazoleacetic acid has been utilized in the preparation of modified electrodes for electrochemical sensing applications. For instance, poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes have been developed for the voltammetric determination of copper ions . This application highlights the compound's utility in environmental monitoring and analytical chemistry.

Table 2: Applications in Electrochemical Sensing

| Application Type | Description |

|---|---|

| Modified Electrodes | Used for voltammetric determination of heavy metals |

| Electrochemical Synthesis | Development of thiozole-based copolymers |

Case Study 1: Cardiovascular Activity Screening

A comprehensive study screened six new synthetic thiazole acetic acid derivatives for cardiovascular effects using isolated rat hearts and thoracic aortas. The results indicated that specific derivatives not only enhanced cardiac function but also modulated vascular responses effectively . This study underscores the therapeutic potential of thiazole acetic acid derivatives in treating cardiovascular diseases.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, various thiazole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential application in developing new antibiotics .

Eigenschaften

CAS-Nummer |

80066-81-5 |

|---|---|

Molekularformel |

C16H15N3O2S2 |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

2-[2-[(Z)-[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C16H15N3O2S2/c20-14(21)6-12-8-22-15(17-12)18-16-19-7-11-4-2-1-3-10(11)5-13(19)9-23-16/h1-4,8,13H,5-7,9H2,(H,20,21)/b18-16-/t13-/m0/s1 |

InChI-Schlüssel |

NSSBLCWNITXZRU-VDMFXUGISA-N |

SMILES |

C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |

Isomerische SMILES |

C1[C@H]2CS/C(=N\C3=NC(=CS3)CC(=O)O)/N2CC4=CC=CC=C41 |

Kanonische SMILES |

C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |

Synonyme |

2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4b)isoquinolin-3-ylidene)amino)-4-thiazole acetic acid 44081 RP RP 44081 RP-44081 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.